molecular formula C13H19NO2 B5299340 N-[1-(3-methoxyphenyl)ethyl]butanamide

N-[1-(3-methoxyphenyl)ethyl]butanamide

Cat. No.: B5299340
M. Wt: 221.29 g/mol
InChI Key: BYRQUCGLELHWHG-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)ethyl]butanamide is a synthetic compound featuring a butanamide backbone substituted with a 3-methoxyphenethyl group. The meta-position of the methoxy group on the phenyl ring distinguishes it from para-substituted analogs like 4-Methoxybutyrylfentanyl, a controlled opioid agonist .

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-6-13(15)14-10(2)11-7-5-8-12(9-11)16-3/h5,7-10H,4,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRQUCGLELHWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C)C1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)ethyl]butanamide typically involves the reaction of 3-methoxyphenylacetic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 3-hydroxyphenyl derivative.

    Reduction: N-[1-(3-methoxyphenyl)ethyl]butylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(3-methoxyphenyl)ethyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, while the amide group can form stable complexes with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Differences:

  • Substituent Position : The 3-methoxy group in N-[1-(3-methoxyphenyl)ethyl]butanamide contrasts with para-substituted analogs (e.g., 4-Methoxybutyrylfentanyl, 4-Fluorobutyrfentanyl). Meta-substitution may alter receptor binding kinetics or metabolic stability compared to para-substituted derivatives .
  • Backbone Modifications: Unlike tramadol, which incorporates a cyclohexanol ring and tertiary amine, this compound lacks these features, suggesting divergent mechanisms of action (e.g., absence of serotonin/norepinephrine reuptake inhibition) .

Pharmacological and Regulatory Profiles

Compound Name Substituent Position/Type Pharmacological Activity Legal Status References
This compound 3-methoxy Suspected opioid activity Under surveillance
4-Methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide) 4-methoxy Potent μ-opioid receptor agonist Controlled substance (Schedule I)
N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide 4-fluoro Opioid agonist Listed in international drug treaties
Alfentanil Tetrazolyl and piperidine Ultra-short-acting opioid Controlled (Schedule II)

Key Findings:

Substituent Position and Activity :

  • Para-substituted analogs (e.g., 4-Methoxybutyrylfentanyl) exhibit high opioid receptor affinity due to optimal steric and electronic interactions with the μ-opioid receptor’s hydrophobic pocket . Meta-substitution (3-methoxy) may reduce potency or alter metabolic pathways, as seen in tramadol derivatives .
  • Fluorine substitution (e.g., N-(4-fluorophenyl)-butanamide) enhances metabolic stability and potency compared to methoxy analogs, as observed in fentanyl-related compounds .

Physical and Chemical Properties :

  • 4-Methoxybutyrylfentanyl is reported as a white powder with undetermined UVmax values, typical of clandestine synthetic opioids . This compound’s physical data (e.g., solubility, stability) remain uncharacterized, highlighting a research gap.

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